![molecular formula C14H28OSi3 B11832690 1-Ethyl-2,2,2-trimethyl-1-phenyl-1-[(trimethylsilyl)oxy]disilane CAS No. 823207-47-2](/img/structure/B11832690.png)
1-Ethyl-2,2,2-trimethyl-1-phenyl-1-[(trimethylsilyl)oxy]disilane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Ethyl-3,3,3-trimethyl-1-phenyl-1-(trimethylsilyl)disiloxane is a unique organosilicon compound characterized by its complex structure, which includes both phenyl and trimethylsilyl groups. This compound is known for its stability and versatility in various chemical reactions, making it a valuable reagent in organic synthesis and industrial applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1-Ethyl-3,3,3-trimethyl-1-phenyl-1-(trimethylsilyl)disiloxane typically involves the reaction of phenylsilane with trimethylsilyl chloride under controlled conditions. The reaction is usually carried out in the presence of a catalyst, such as a platinum complex, to facilitate the formation of the disiloxane bond. The reaction conditions often include an inert atmosphere, such as nitrogen or argon, to prevent oxidation and moisture sensitivity .
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of high-purity reagents and advanced purification techniques, such as distillation and recrystallization, are essential to obtain the desired product with minimal impurities .
Analyse Chemischer Reaktionen
Types of Reactions
1-Ethyl-3,3,3-trimethyl-1-phenyl-1-(trimethylsilyl)disiloxane undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form silanols and siloxanes.
Reduction: It can be reduced to form silanes.
Substitution: The trimethylsilyl groups can be substituted with other functional groups, such as alkyl or aryl groups.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Hydrogen peroxide, ozone.
Reducing agents: Lithium aluminum hydride, sodium borohydride.
Substituting agents: Grignard reagents, organolithium compounds.
Major Products Formed
The major products formed from these reactions include silanols, siloxanes, and various substituted silanes, depending on the specific reaction conditions and reagents used .
Wissenschaftliche Forschungsanwendungen
1-Ethyl-3,3,3-trimethyl-1-phenyl-1-(trimethylsilyl)disiloxane has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis for the formation of complex molecules.
Biology: Employed in the modification of biomolecules for enhanced stability and functionality.
Medicine: Investigated for its potential use in drug delivery systems due to its biocompatibility.
Industry: Utilized in the production of advanced materials, such as silicone-based polymers and coatings.
Wirkmechanismus
The mechanism by which 1-Ethyl-3,3,3-trimethyl-1-phenyl-1-(trimethylsilyl)disiloxane exerts its effects involves the interaction of its silicon atoms with various molecular targets. The trimethylsilyl groups provide steric hindrance, which can protect reactive sites on the molecule, while the phenyl group can participate in π-π interactions with aromatic compounds. These interactions facilitate the formation of stable complexes and enhance the reactivity of the compound in various chemical reactions .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1-Phenyl-1-trimethylsiloxyethylene: Similar in structure but lacks the ethyl group.
1-Phenyl-2-(trimethylsilyl)acetylene: Contains an acetylene group instead of the disiloxane bond.
Tri(trimethylsilyl)silane: Features three trimethylsilyl groups attached to a single silicon atom.
Uniqueness
1-Ethyl-3,3,3-trimethyl-1-phenyl-1-(trimethylsilyl)disiloxane is unique due to its combination of phenyl and trimethylsilyl groups, which provide both stability and reactivity. This makes it a versatile reagent in various chemical transformations and industrial applications .
Eigenschaften
CAS-Nummer |
823207-47-2 |
|---|---|
Molekularformel |
C14H28OSi3 |
Molekulargewicht |
296.63 g/mol |
IUPAC-Name |
ethyl-phenyl-trimethylsilyl-trimethylsilyloxysilane |
InChI |
InChI=1S/C14H28OSi3/c1-8-18(17(5,6)7,15-16(2,3)4)14-12-10-9-11-13-14/h9-13H,8H2,1-7H3 |
InChI-Schlüssel |
DOXCOZZQLYVYIS-UHFFFAOYSA-N |
Kanonische SMILES |
CC[Si](C1=CC=CC=C1)(O[Si](C)(C)C)[Si](C)(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


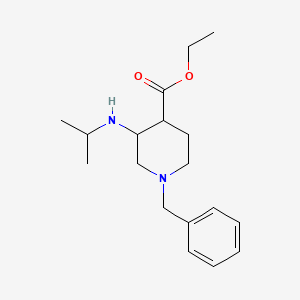

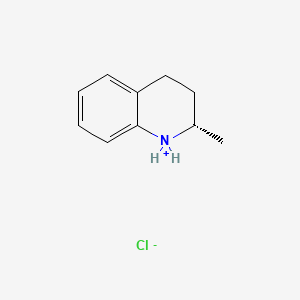
![{5-Phenyl-3-azabicyclo[3.1.0]hexan-1-yl}methanol](/img/structure/B11832633.png)
![ylidene]-2,3-dihydro-1H-indole](/img/structure/B11832636.png)
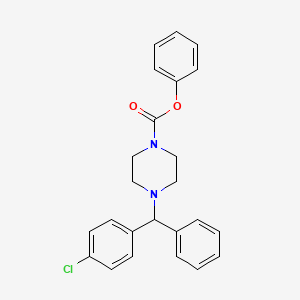
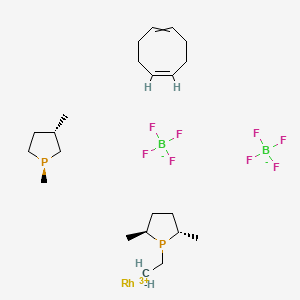
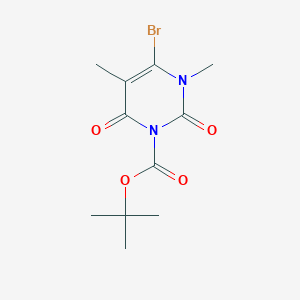
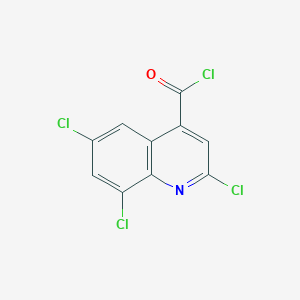

![tert-Butyl 4-oxo-2-phenyl-3,4,7,8-tetrahydropyrido[4,3-d]pyrimidine-6(5H)-carboxylate](/img/structure/B11832668.png)

![1-{3-[2-(Trimethylsilyl)ethyl][1,1'-biphenyl]-2-yl}ethan-1-one](/img/structure/B11832675.png)
![[(1S)-6-chloro-1-(hydroxymethyl)-3,4-dihydro-2H-naphthalen-1-yl]methyl 4-bromobenzoate](/img/structure/B11832687.png)
